molecular formula C17H12Cl2N2OS B2876456 2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide CAS No. 1421442-09-2

2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide

Cat. No.: B2876456
CAS No.: 1421442-09-2
M. Wt: 363.26
InChI Key: FFPKGPSTIYDIIP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide is a synthetic organic compound designed for research applications, featuring a benzamide core linked to a thiazole heterocycle via a benzyl spacer. This structure incorporates key pharmacophores known for their significance in medicinal chemistry and chemical biology. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold with demonstrated aromatic properties and a strong history in the development of bioactive molecules . Its presence in compounds like the ZAC antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) highlights the relevance of the N-(thiazol-2-yl)benzamide structure in ion channel research . Potential Research Applications & Value The primary research value of this compound lies in its structural similarity to established pharmacological tools. Its core structure suggests potential for exploration in two key areas: 1. Neuroscience and Ion Channel Research: The N-(thiazol-2-yl)benzamide moiety is a recognized pharmacophore for modulating ligand-gated ion channels. Specifically, analogs of this structure have been identified as the first class of selective, state-dependent antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists act as negative allosteric modulators, potentially targeting the transmembrane domains of the receptor. This makes them valuable tool compounds for probing the physiological functions of ZAC, which is implicated in sensing fluctuations in endogenous zinc and pH levels . 2. Antimicrobial and Antiviral Discovery: Thiazole derivatives are extensively investigated for their antimicrobial properties. Structural hybrids combining thiazole with other pharmacophores like benzimidazole have shown significant activity against fungal strains such as C. neoformans and bacterial strains including E. coli . Furthermore, related N-(5-benzylthiazol-2-yl)benzamide derivatives have been patented for their application as neuraminidase inhibitors, indicating potential use in anti-influenza A virus research . The dichloro-substituted benzamide component may enhance membrane interaction and permeability, a mechanism observed in other antifungal thiazole hybrids . Handling and Usage This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic use. Researchers should handle the material with appropriate personal protective equipment in a controlled laboratory environment and refer to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

2,5-dichloro-N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-13-5-6-15(19)14(9-13)16(22)21-10-11-1-3-12(4-2-11)17-20-7-8-23-17/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPKGPSTIYDIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Benzylation: The thiazole derivative is then benzylated using a suitable benzyl halide in the presence of a base.

    Amidation: The final step involves the reaction of the benzylated thiazole with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring and benzyl group can undergo oxidation and reduction reactions, respectively.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Substituted benzamides.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced benzyl derivatives.

    Hydrolysis: 2,5-dichlorobenzoic acid and 4-(thiazol-2-yl)benzylamine.

Scientific Research Applications

2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may also contribute to the compound’s biological effects by binding to specific proteins and altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key structural and property differences between the target compound and similar derivatives:

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Functional Groups Biological Activity (If Reported)
2,5-Dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide (Target) 2,5-dichloro, benzyl linker ~394–400 (estimated) Thiazole, benzamide, dichloro Not explicitly reported (N/A)
2,5-Dichloro-N-(4-{4-nitrophenyl}-1,3-thiazol-2-yl)benzamide 4-nitrophenyl on thiazole 394.23 Thiazole, nitro, dichloro N/A
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholinomethyl, pyridinyl ~450–470 (estimated) Thiazole, pyridine, morpholine Potential antiproliferative activity
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyltriazol-1-yl)benzamide Triazole, methyl, benzyl ~380–400 (estimated) Thiazole, triazole, benzamide Colon cancer cell inhibition (40% growth suppression)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-dichloro substitution ~270–280 (estimated) Thiazole, dichloro Anti-inflammatory, analgesic
Key Observations:
  • Substituent Effects : The 2,5-dichloro substitution in the target compound distinguishes it from analogs like the 2,4-dichloro derivative , which exhibits anti-inflammatory activity. Positional isomerism of chlorine atoms may alter electronic properties and bioactivity.
  • Linker Groups: The benzyl group in the target compound contrasts with morpholinomethyl or pyridinyl substituents in analogs, which likely enhance solubility via polar interactions .
  • Nitro vs. Benzyl : The nitro-substituted analog in may exhibit higher reactivity or reduced stability compared to the benzyl-linked target compound.

Biological Activity

2,5-Dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide (CAS Number: 1421442-09-2) is a synthetic organic compound belonging to the benzamide class. It features a dichlorobenzene moiety and a thiazole ring, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H12Cl2N2OSC_{17}H_{12}Cl_{2}N_{2}OS, with a molecular weight of approximately 363.3 g/mol. The compound's structure is characterized by:

  • Benzamide Core : Provides a framework for biological activity.
  • Dichloro Substitution : Enhances reactivity and potential interaction with biological targets.
  • Thiazole Ring : Known for its role in various biological processes.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The specific activities of this compound have been assessed against various microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may be effective against both bacterial and fungal pathogens, potentially serving as a lead compound for new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. The compound has shown efficacy against various cancer cell lines, including:

Cancer Cell LineIC50 (µM)
HCT-15 (Colon Carcinoma)1.61
A431 (Skin Carcinoma)1.98
U251 (Glioblastoma)<10

The structure-activity relationship (SAR) studies indicate that the presence of the thiazole ring is crucial for enhancing cytotoxic activity . The mechanism of action appears to involve the induction of apoptosis through caspase activation and mitochondrial disruption .

The biological activity of this compound can be attributed to several molecular interactions:

  • Inhibition of DNA Gyrase : The thiazole moiety interacts with bacterial DNA gyrase, inhibiting its function and preventing DNA replication.
  • Apoptotic Pathways : In cancer cells, the compound promotes apoptosis by activating caspases and disrupting mitochondrial integrity.
  • Substitution Reactivity : The chlorine substituents facilitate nucleophilic substitution reactions that may enhance binding to biological targets .

Study on Antimicrobial Efficacy

In a comparative study conducted on various thiazole derivatives, this compound exhibited superior antimicrobial activity compared to structurally similar compounds lacking the dichloro substitution . This highlights the importance of structural modifications in enhancing biological efficacy.

Study on Anticancer Properties

A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited cell proliferation in multiple cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, confirming that treatment with the compound resulted in G0/G1 phase arrest and increased apoptotic cells .

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